Product packaging for Cystemustine(Cat. No.:CAS No. 79955-36-5)

Cystemustine

Cat. No.: B1221732
CAS No.: 79955-36-5
M. Wt: 257.70 g/mol
InChI Key: IUOVOJHLRFQQNS-UHFFFAOYSA-N
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Description

Chemical Classification and Rationale for Development

Cystemustine, with the chemical name 1-(2-chloroethyl)-3-(2-(methylsulfonyl)ethyl)-1-nitrosourea, belongs to the class of chloroethylnitrosoureas (CENUs). medkoo.comfda.gov This class of compounds functions as alkylating agents, which are known to cause chemical modifications to DNA, a key mechanism in cancer therapy. medkoo.comresearchgate.net The development of this compound was a strategic effort to create a third-generation CENU with an improved therapeutic profile.

The rationale for its development was to enhance the selectivity of the drug for tumor cells and thereby reduce systemic toxicity, a common limitation of earlier nitrosoureas like carmustine (BCNU). iiarjournals.orgiiarjournals.org This was achieved by incorporating a cysteine moiety into its structure. This design was intended to leverage the metabolic differences between cancerous and normal cells, particularly the altered amino acid metabolism often observed in tumors. iiarjournals.orgmednexus.org

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name 1-(2-chloroethyl)-3-(2-(methylsulfonyl)ethyl)-1-nitrosourea
Molecular Formula C6H12ClN3O4S
Molecular Weight 257.7 g/mol
SMILES Code CS(=O)(=O)CCNC(=O)N(CCCl)N=O
InChI Key IUOVOJHLRFQQNS-UHFFFAOYSA-N

Data sourced from multiple references. medkoo.comfda.gov

Historical Context of Preclinical Investigations

Developed by INSERM (the French National Institute of Health and Medical Research), this compound has undergone extensive preclinical evaluation. nih.gov Early investigations in the late 20th and early 21st centuries focused on its potent antitumor activity in various mouse models. nih.gov These studies were crucial in establishing its mechanism of action and its potential as a chemotherapeutic agent.

Preclinical research demonstrated that this compound's primary antitumor effect is through DNA damage, specifically by inducing interstrand cross-links. aacrjournals.orgaacrjournals.org This action interferes with DNA replication and transcription, ultimately leading to the death of cancer cells. medkoo.comresearchgate.net Its lipophilic nature enables it to cross the blood-brain barrier, making it a candidate for targeting central nervous system malignancies like gliomas. medkoo.com

Significance in Preclinical Oncology Research

This compound holds considerable significance in preclinical oncology research, particularly in the study of melanoma and glioma. iiarjournals.orgnih.govaacrjournals.org Preclinical studies have explored its efficacy in various cancer models, including human tumor xenografts in mice. iiarjournals.orgpsu.edu

Research has shown that beyond its direct DNA-damaging effects, this compound can induce other cellular responses. aacrjournals.org For instance, in murine melanoma B16 cells, it has been observed to cause an arrest of the cell cycle in the G2 phase and stimulate differentiation markers, such as increased tyrosinase activity and melanin (B1238610) production. aacrjournals.org Furthermore, some studies have indicated that it can induce apoptosis in human melanoma cell lines. aacrjournals.org

A notable area of investigation has been the combination of this compound with other therapeutic strategies to enhance its efficacy. Preclinical studies have shown that methionine restriction can sensitize tumors to the effects of this compound. iiarjournals.orgiiarjournals.org This is based on the observation that many tumor cells are dependent on the amino acid methionine for their growth. iiarjournals.orgmednexus.org Depleting methionine has been shown to improve the therapeutic index of CENUs, including this compound, in models of human brain tumors and B16 melanoma. iiarjournals.orgiiarjournals.org

Table 2: Selected Preclinical Findings for this compound

Cancer Model Key Findings
Murine Melanoma B16 Induces G2 phase cell cycle arrest and stimulates differentiation markers. aacrjournals.org
Human Melanoma Xenografts Demonstrates antitumor activity, and its efficacy is enhanced when combined with an O6-alkylguanine-DNA alkyltransferase (AGT) inhibitor. psu.edu
Human Brain Tumor Xenografts Shows increased sensitivity when combined with methionine restriction. iiarjournals.org

This table summarizes findings from various preclinical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN3O4S B1221732 Cystemustine CAS No. 79955-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79955-36-5

Molecular Formula

C6H12ClN3O4S

Molecular Weight

257.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea

InChI

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11)

InChI Key

IUOVOJHLRFQQNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNC(=O)N(CCCl)N=O

Other CAS No.

79955-36-5

Synonyms

CMSO2EN2
cystemustine
N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea

Origin of Product

United States

Preclinical Synthesis and Chemical Characterization for Research

Synthetic Routes and Methodologies

The synthesis of cystemustine, chemically known as N'-(2-Chloroethyl)-N-(2-(methylsulfonyl)-ethyl)-N'-nitrosourea, involves multi-step chemical processes. While the full detailed methodologies from the primary literature are not entirely available in the public domain, the general synthetic strategies for this class of compounds can be outlined based on established nitrosourea (B86855) synthesis. nih.gov

The core structure of this compound consists of a urea molecule substituted with a 2-chloroethyl group and a 2-(methylsulfonyl)ethyl group, with a nitroso group on one of the urea nitrogens. The synthesis of such compounds typically involves two key stages: the formation of the urea backbone and subsequent nitrosation.

Formation of the Urea Intermediate:

A common method for constructing the urea scaffold is the reaction of an appropriate amine with an isocyanate. In the case of this compound, this would involve the reaction of 2-(methylsulfonyl)ethylamine with 2-chloroethyl isocyanate. chemicalbook.comsigmaaldrich.comsigmaaldrich.comguidechem.comchemicalbook.com The isocyanate group is highly reactive towards the primary amine, leading to the formation of the corresponding N,N'-disubstituted urea.

Alternatively, other reagents can be employed for the urea formation. For instance, reacting 2-chloroethylamine hydrochloride with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) in the presence of a base such as triethylamine can yield a symmetrical urea intermediate. google.comgoogle.com This can then be further functionalized.

Nitrosation:

The final step in the synthesis is the introduction of the nitroso group (N=O) onto one of the nitrogen atoms of the urea. This is typically achieved by reacting the urea intermediate with a nitrosating agent. Common nitrosating agents include sodium nitrite in an acidic medium (e.g., formic acid or acetic acid) or dinitrogen tetroxide (N₂O₄). The reaction conditions for nitrosation are crucial as the nitrosourea products can be unstable.

Based on a study detailing the synthesis of new cysteamine (2-chloroethyl)nitrosoureas, it is mentioned that three distinct chemical pathways were utilized to prepare N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas. nih.gov This suggests that variations in the synthetic strategy, such as the order of introduction of the substituents or the choice of protecting groups, may have been explored to optimize the yield and purity of the final product.

The purification of this compound and its intermediates would likely involve standard chromatographic techniques to ensure high purity for preclinical research.

Structure-Activity Relationship Studies

The biological activity of chloroethylnitrosoureas is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the molecular structure affect the compound's efficacy and selectivity as an anticancer agent. For this compound and its analogs, these studies are crucial for designing new derivatives with improved therapeutic indices.

The primary mechanism of action of CENUs involves the in vivo generation of reactive intermediates that can alkylate and cross-link DNA, ultimately leading to cancer cell death. The key structural features that influence this activity include the 2-chloroethyl group, the nitrosourea moiety, and the nature of the substituent on the other urea nitrogen.

General SAR Findings for Chloroethylnitrosoureas:

The 2-Chloroethyl Group: This moiety is essential for the alkylating activity of the compound. The chlorine atom acts as a leaving group, facilitating the formation of a reactive chloroethyldiazonium hydroxide or a vinyl cation, which then alkylates DNA.

The Nitrosourea Moiety: The N-nitroso group is critical for the generation of the alkylating species. Its decomposition under physiological conditions initiates the cascade of reactions leading to DNA damage.

The N'-Substituent: The nature of the substituent on the N' nitrogen atom significantly influences the compound's lipophilicity, distribution, and carbamoylating activity. The 2-(methylsulfonyl)ethyl group in this compound is a key feature that modulates its physicochemical properties and, consequently, its biological activity. Modifications to this side chain would be a primary focus of SAR studies. For instance, altering the length of the alkyl chain, the oxidation state of the sulfur atom (e.g., sulfide (B99878), sulfoxide, sulfone), or replacing it with other functional groups would likely impact the drug's potency and toxicity profile.

The following table summarizes the general structure-activity relationships for chloroethylnitrosoureas, which are applicable to the rational design of this compound analogs:

Structural Modification Effect on Activity Rationale
Replacement of 2-chloroethyl group Decreased or abolished activityEssential for DNA alkylation.
Modification of the nitrosourea moiety Loss of activityCrucial for the generation of reactive alkylating species.
Variation of the N'-substituent Modulates activity and toxicityAffects lipophilicity, transport across cell membranes, and carbamoylating potential.
Introduction of polar groups in the N'-substituent Can increase water solubility but may decrease cell permeability.Balances pharmacokinetic properties.
Introduction of bulky groups in the N'-substituent May influence binding to target sites or transport proteins.Can affect selectivity and potency.

Detailed preclinical studies would be required to generate specific data for this compound and its derivatives to populate a more quantitative SAR table, which would include metrics such as IC₅₀ values against various cancer cell lines.

Molecular and Cellular Mechanisms of Action

DNA Alkylation and Cross-linking

As a member of the chloroethylnitrosourea family, cystemustine's principal mode of action involves the alkylation of DNA. medkoo.comphysiology.orgnih.gov This process is initiated by the formation of a chloroethyl cation, which can react with various nucleophilic sites on DNA bases. psu.edu

Formation of O6-chloroethylguanine

The primary cytotoxic lesion induced by this compound is the formation of an O6-chloroethylguanine adduct on the DNA. aacrjournals.orgpsu.edunih.gov This initial alkylation event at the O6 position of guanine (B1146940) is a critical step that precedes further DNA damage. nih.gov The generation of O6-chloroethylguanine has been demonstrated to be a key part of this compound's antitumor activity. aacrjournals.org

Induction of DNA Interstrand Crosslinks

Following the initial formation of O6-chloroethylguanine, a subsequent reaction occurs, leading to the formation of DNA interstrand crosslinks (ICLs). aacrjournals.orgmedkoo.comphysiology.org These crosslinks covalently link the two strands of the DNA double helix, specifically between the N1 position of guanine and the N3 position of cytosine. nih.gov The formation of these ICLs is a major contributor to the cytotoxic effects of chloroethylating agents like this compound. physiology.orgnih.gov The process of DNA interstrand cross-linking is known to be a key mechanism of cytotoxicity for chloroethylnitrosoureas. aacrjournals.org

Interference with DNA Replication and Transcription

The formation of DNA adducts and interstrand crosslinks by this compound physically obstructs the DNA template. This blockage interferes with the progression of DNA polymerase and RNA polymerase along the DNA strands, thereby inhibiting both DNA replication and transcription. medkoo.comnih.govnih.gov This disruption of fundamental cellular processes is a direct consequence of the DNA damage induced by the compound. medkoo.com

Impact on Cell Cycle Progression

This compound's interference with DNA integrity and function triggers cellular DNA damage responses, leading to significant perturbations in the cell cycle.

G2 Phase Arrest

Exposure of cancer cells to this compound has been shown to induce a transient arrest in the G2 phase of the cell cycle. aacrjournals.orgaacrjournals.org This G2 phase blockage was observed in murine melanoma B16 cells following in vitro treatment with this compound. aacrjournals.org The arrest in the G2 phase is a common cellular response to DNA damage, allowing time for DNA repair before the cell enters mitosis.

S/G2 Phase Cell Cycle Arrest

In addition to a distinct G2 phase arrest, this compound, particularly in combination with methionine restriction, can lead to cell cycle arrest in the S and G2 phases. iiarjournals.orgiiarjournals.org Methionine depletion itself can cause cancer cells to arrest in the S/G2 phase, a period when they are particularly vulnerable to DNA-damaging agents. mednexus.orgresearchgate.netnih.gov This combined effect suggests a potential for synergistic therapeutic strategies. iiarjournals.orgmdpi.com

Table 1: Summary of this compound's Effects on Cellular Processes

Cellular Process Effect of this compound Key Molecular Event Reference
DNA Modification Alkylation and Interstrand Cross-linking Formation of O6-chloroethylguanine aacrjournals.org, nih.gov
DNA Replication Inhibition Physical obstruction by DNA adducts and crosslinks medkoo.com, nih.gov
Transcription Inhibition Physical obstruction by DNA adducts and crosslinks medkoo.com
Cell Cycle G2 phase arrest DNA damage response aacrjournals.org, aacrjournals.org
Cell Cycle S/G2 phase arrest DNA damage response, enhanced by methionine restriction iiarjournals.org, iiarjournals.org

Table 2: Compound Names Mentioned

Compound Name
Amifostine
Carmustine
Carboplatin
Cisplatin
This compound
Dacarbazine
Docetaxel
Doxorubicin
Eribulin
Etoposide
Fotemustine
Homocysteine
Lomustine
Methionine
Nimustine
O6-benzyl-N2-acetylguanosine
O6-benzylguanine
Paclitaxel
Procarbazine
Semustine
Temozolomide
Uracil mustard

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in human melanoma cell lines. aacrjournals.org However, this effect is not uniform across all cell types. For instance, in murine B16 melanoma cells that are resistant to this compound-induced apoptosis, the drug instead causes a strong cytostatic effect, leading to an accumulation of cells in the G2 phase of the cell cycle. nih.gov This suggests that the apoptotic response to this compound is cell-line dependent. nih.gov The induction of apoptosis is a key mechanism for the anti-tumor activity of many chemotherapeutic agents, and this compound's ability to trigger this process in susceptible cancer cells contributes to its therapeutic potential. nih.govmdpi.com

Effects on Cell Differentiation

This compound has been observed to influence cell differentiation, particularly in melanoma cells. aacrjournals.orgnih.gov This is characterized by changes in cell morphology, an increase in pigmentation, and alterations in the expression of differentiation markers. aacrjournals.orgnih.gov

Tyrosinase Activity and Melanin (B1238610) Production

A notable effect of this compound on melanoma cells is the stimulation of melanogenesis, the process of melanin production. nih.gov Treatment with this compound leads to increased activity of tyrosinase, a key enzyme in melanin synthesis, and a subsequent enhancement of melanin content. aacrjournals.orgnih.gov This is accompanied by an increase in the number of mature melanosomes within the cells. nih.gov These changes suggest that this compound can induce a redifferentiation program in malignant melanocytes. aacrjournals.orgnih.gov

Modulation of Phospholipid Metabolism

This compound significantly alters the phospholipid metabolism of melanoma cells. aacrjournals.orgnih.govaacrjournals.org This is a crucial finding, as phospholipid metabolism is tightly linked to tumor growth regulation and cell survival. nih.govaacrjournals.org

Changes in Choline, Glycerophosphocholine (GPC), and Glycerophosphoethanolamine (GPE) Levels

Studies using high-resolution magic angle spinning proton nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the metabolic changes induced by this compound. nih.govaacrjournals.org In B16 melanoma tumors, this compound treatment leads to a transient accumulation of several phospholipid derivatives. nih.govaacrjournals.org

During the phase of tumor growth inhibition, there is a notable increase in the levels of:

Choline nih.govaacrjournals.org

Glycerophosphocholine (GPC) nih.govaacrjournals.org

Glycerophosphoethanolamine (GPE) nih.govaacrjournals.org

These changes are transient, with levels peaking and then decreasing. aacrjournals.org

CDP-Choline Pathway Involvement

The alterations in phospholipid metabolites suggest the involvement of the CDP-choline pathway, a major route for the synthesis of phosphatidylcholine. aacrjournals.orgnih.govismrm.org this compound treatment leads to a sustained increase in phosphocholine (B91661) and phosphoethanolamine, while phosphatidylcholine levels remain unchanged. nih.govaacrjournals.org During the recovery phase of tumor growth, only phosphocholine and phosphoethanolamine levels remain elevated. nih.govaacrjournals.org This acquisition of a new phospholipid metabolism phenotype may be a mechanism that contributes to tumor cell redifferentiation and survival. nih.govaacrjournals.org The sustained up-regulation of phosphocholine and phosphoethanolamine points towards a lasting alteration in the CDP-choline and CDP-ethanolamine pathways. aacrjournals.org

Other Proposed Cytotoxicity Mechanisms in Preclinical Models

While DNA damage is the primary antitumor mechanism of this compound, other cytotoxic effects have been observed in preclinical models. aacrjournals.orgnih.gov The profound changes in cell morphology, pigmentation, and phospholipid metabolism suggest that this compound interferes with fundamental cellular programs beyond DNA replication, including cell cycle regulation and cell redifferentiation. aacrjournals.org It has been proposed that the alteration of membrane phospholipid composition could also play a role in the observed antitumor effects. aacrjournals.orgnih.gov Furthermore, in some models, this compound-treated primary tumors have been shown to confer a protective effect against the growth of secondary, untreated tumors, which may be mediated by cytokines or an immune response, suggesting a more complex, systemic effect of the drug. aacrjournals.org

Mechanisms of Preclinical Resistance and Sensitization

Role of O6-methylguanine-DNA Methyltransferase (MGMT)

MGMT Repair of O6-Alkylguanine Adducts

The cytotoxic action of Cystemustine, like other CENUs, relies on the formation of DNA adducts, particularly at the O6 position of guanine (B1146940). These lesions are direct precursors to lethal DNA interstrand cross-links nih.govmdpi.compsu.edumdpi.comiiarjournals.org. However, the cellular defense against such DNA damage is mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT functions by directly removing alkyl groups from the O6 position of guanine. This repair process involves a unique "suicide" mechanism where the alkyl group is irreversibly transferred to a cysteine residue within the MGMT protein, thereby inactivating the enzyme psu.eduiiarjournals.orgresearchgate.netbarrowneuro.orgaacrjournals.orggoogle.com. Consequently, cells expressing higher levels of MGMT exhibit increased resistance to this compound and other alkylating agents, as the drug-induced DNA damage is efficiently repaired before it can trigger cell death pathways barrowneuro.orgaacrjournals.org. This inherent repair capacity of MGMT represents a primary mechanism of resistance to CENUs nih.govmdpi.comiiarjournals.orgresearchgate.net.

Down-regulation of MGMT Activity in Preclinical Models

Preclinical investigations have revealed that certain metabolic manipulations can lead to a reduction in MGMT activity, thereby enhancing sensitivity to alkylating agents. Specifically, methionine (MET) depletion has been identified as a strategy that can inhibit MGMT activity in tumor cells iiarjournals.orge-century.uspsu.edunih.govtandfonline.com. Studies in preclinical models have demonstrated that reducing methionine availability can lead to a decrease in MGMT levels, which in turn sensitizes tumor cells to the DNA-damaging effects of this compound.

InterventionMeasured ParameterChange ObservedReference
Methionine-free diet + this compound (in patients)MGMT activity (PBMCs)-13% iiarjournals.orgiiarjournals.org
Methionine depletion (in patients)MGMT activity (PBMCs)Decreased nih.gov

Strategies to Overcome Resistance in Preclinical Settings

Combination with MGMT Inhibitors

While specific studies detailing the combination of this compound with dedicated MGMT inhibitors are not extensively detailed within the provided search results, the principle of employing MGMT inhibitors to circumvent resistance to alkylating agents is well-established in preclinical research. Agents such as O6-benzylguanine (BG) are known to inactivate MGMT, thereby augmenting the efficacy of both methylating and chloroethylating agents, including nitrosoureas like this compound nih.govresearchgate.netgoogle.com. Preclinical models have demonstrated that BG and its derivatives can effectively reduce MGMT activity and enhance the in vitro and in vivo effectiveness of these chemotherapeutic drugs nih.govresearchgate.net. The strategic objective of using such inhibitors is to deplete MGMT levels, thereby preventing the repair of O6-alkylguanine adducts and potentiating the cytotoxic impact of this compound.

Targeting Methionine Dependency

A significant metabolic vulnerability observed in many cancer cells is their dependency on methionine (MET) for growth and survival, often requiring exogenous MET more than normal cells iiarjournals.orge-century.uspsu.edunih.govmdpi.com. This heightened reliance on MET presents a viable therapeutic target. Methionine depletion or restriction has emerged as a promising strategy to resensitize tumors to this compound in preclinical settings. Research indicates that MET restriction can significantly improve the therapeutic index of chloroethylnitrosoureas (CENUs) psu.eduiiarjournals.org. Preclinical studies have shown that the combination of MET stress with CENU treatment, including this compound, enhances tumor cell sensitivity in various models, such as human brain tumors xenografted into athymic mice and B16 melanoma tumors psu.eduiiarjournals.org. The mechanism underlying this sensitization is multifaceted; methionine depletion induces several cellular alterations, including cell cycle arrest in the S and G2 phases, apoptosis, and notably, a reduction in MGMT activity iiarjournals.orge-century.uspsu.edunih.govtandfonline.com. This downregulation of MGMT activity directly contributes to increased this compound efficacy by diminishing the repair of its DNA adducts.

Compound List:

this compound

Carmustine (BCNU)

Fotemustine

Nimustine (ACNU)

Temozolomide (TMZ)

Dacarbazine (DTIC)

Procarbazine

O6-benzylguanine (BG)

Preclinical Efficacy in in Vitro and in Vivo Models

Cell Line Studies (In Vitro)

In vitro studies have been fundamental in elucidating the cellular response to Cystemustine across different cancer types.

This compound has shown significant activity against melanoma cell lines in laboratory settings. Studies on the murine B16 melanoma cell line revealed that exposure to this compound induces an arrest of the cell cycle in the G2 phase. iiarjournals.org This growth inhibition is accompanied by the stimulation of differentiation markers, such as increased tyrosinase activity and enhanced melanin (B1238610) production. iiarjournals.org In human melanoma cell lines, this compound has been shown to induce apoptosis, or programmed cell death. iiarjournals.org

Furthermore, research on the highly chemoresistant M4Beu human melanoma cell line has demonstrated that this compound's efficacy can be potentiated. psu.edumdpi.com When used in combination with inhibitors of O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein, this compound's cytotoxic effects are significantly enhanced. psu.edumdpi.com This suggests a strategy to overcome chemoresistance in melanoma. Additionally, preclinical studies have shown that methionine depletion can enhance the antitumoral efficacy of this compound in drug-resistant human tumor models. iarc.fr

Glioma cells have also been a focus of in vitro research involving this compound, often in the context of combination therapies. Like melanoma cells, many glioma cell lines exhibit a dependency on the amino acid methionine for growth. nih.gov This metabolic vulnerability has been exploited in preclinical studies. Research has demonstrated that combining methionine restriction with this compound treatment sensitizes human brain tumor cells to the drug's effects. iarc.fr This approach is supported by findings that DNA-damaging agents can increase the expression of death receptors on human glioma cells, potentially making them more susceptible to apoptosis. iiarjournals.org The reliance of glioma cells on cysteine, another amino acid, for survival and to combat oxidative stress further highlights metabolic pathways as a target. Studies have shown that depleting methionine can arrest cancer cells in the S and G2 phases of the cell cycle and induce apoptosis. iiarjournals.org

While clinical studies have reported responses in patients with renal adenocarcinoma treated with this compound, specific preclinical data on its direct in vitro efficacy in renal cell carcinoma (RCC) cell lines are not extensively detailed in the available literature. psu.edu However, a strong rationale for its potential use stems from the observation that many human tumor cells, including kidney cancer cell lines, are dependent on methionine. iiarjournals.orgmdpi.com Studies using recombinant methioninase to deplete methionine have demonstrated growth-inhibitory effects on a panel of human cancer cells, including four renal cancer cell lines. iiarjournals.org This suggests that, similar to melanoma and glioma, a combination strategy involving this compound and methionine restriction could be a viable approach for RCC.

Animal Model Studies (In Vivo)

In vivo studies using animal models have corroborated the antitumor effects of this compound observed in cell cultures, providing a more complex biological context for its evaluation.

In a syngeneic murine model using B16 melanoma cells in C57BL/6 mice, administration of this compound resulted in a significant tumor growth delay and a decrease in maximum tumor weight. iiarjournals.org Beyond simply inhibiting growth, the treatment led to a redifferentiation of the primary tumors, evidenced by an increase in melanin content and changes in cell morphology. iiarjournals.orgiiarjournals.org A notable finding from these studies was that the treatment of a primary tumor conferred a protective effect against the development of secondary, untreated tumors elsewhere in the same animal. iiarjournals.orgiiarjournals.org This suggests that this compound may induce a systemic response, possibly mediated by cytokines or the immune system. iiarjournals.orgiiarjournals.org Further studies confirmed that combining methionine deprivation with this compound potentiates its therapeutic effect on B16 melanoma tumors.

The efficacy of this compound has also been validated in human melanoma xenograft models, where human tumor cells are implanted into immunodeficient mice. In nude mice bearing the Mer+ M4Beu human melanoma cell line, which is resistant to chemotherapy, combining this compound with an O6-benzyl-N2-acetylguanosine (BNAG), an inhibitor of the DNA repair enzyme MGMT, strongly enhanced tumor growth inhibition. This combination therapy was able to prevent tumor growth for a sustained period. Similarly, pairing this compound with a novel, melanoma-directed AGT inhibitor (IBgBZ) proved effective in highly chemoresistant M4Beu human melanoma tumor models. psu.edumdpi.com These xenograft models have been crucial in validating strategies to overcome chemoresistance, showing that inhibiting DNA repair pathways can restore sensitivity to this compound. mdpi.com

Human Brain Tumor Xenografts

Preclinical studies have highlighted the potential of this compound in treating human brain tumors. Research using athymic mice with xenografted human brain tumors has shown that combining methionine stress with this compound treatment increases the sensitivity of these tumors to the drug. iiarjournals.orgiiarjournals.org This synergistic effect is attributed to methionine depletion, which can down-regulate the activity of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that contributes to chemoresistance against alkylating agents like this compound. iiarjournals.orgnih.goviiarjournals.org

In models of glioblastoma, a particularly aggressive type of brain tumor, this compound has shown promise. cancerdiagnosisprognosis.org Studies on glioma cells have indicated that methionine deprivation can inhibit cell proliferation and growth of human xenografted gliomas. nih.govmdpi.com The combination of a methionine-free diet with this compound has been explored in clinical trials for recurrent glioma, suggesting a translatable benefit from these preclinical observations. medkoo.comresearchgate.netmdpi.comnih.gov Specifically, methionine restriction has been shown to decrease MGMT activation in brain cancer xenograft mouse models, rendering temozolomide, another alkylating agent, effective even in resistant glioblastomas. cancerdiagnosisprognosis.org

Colon Carcinoma Models

The efficacy of this compound has also been evaluated in colon carcinoma models. Preclinical research indicates that methionine restriction can enhance the therapeutic effects of chemotherapy in these cancers. mdpi.com Patient-derived xenograft models of chemotherapy-resistant RAS-driven colorectal cancer in mice have shown therapeutic responses to methionine restriction. mdpi.com Furthermore, combining this compound with other therapeutic strategies has been explored. For instance, vaccination with interleukin 12-transduced colon cells in mice has been shown to potentiate the rejection of syngeneic non-organ-related tumor cells. aacrjournals.org

Evaluation of Tumor Growth Delay and Regression

This compound has been shown to induce significant tumor growth delay and regression in preclinical models. In a murine melanoma model, treatment with this compound led to a substantial delay in the growth of primary tumors. aacrjournals.orgnih.gov This effect was dose-dependent, with higher doses resulting in a more prolonged growth delay and a greater reduction in maximum tumor weight. aacrjournals.org

The mechanism behind this growth inhibition involves more than just DNA damage. This compound has been observed to induce an arrest of growth in the G2 phase of the cell cycle and stimulate differentiation markers in melanoma cells. aacrjournals.org Furthermore, it can induce changes in phospholipid metabolism, which is closely linked to tumor growth regulation and survival. aacrjournals.org

Protection Against Secondary Tumor Growth

A notable finding from preclinical studies is the ability of this compound treatment to confer protection against the growth of secondary, untreated tumors. aacrjournals.orgnih.goviiarjournals.org In a murine melanoma model, the treatment of a primary tumor with this compound resulted in a dramatic decrease in the weight of a secondary, untreated tumor implanted at a different site. aacrjournals.orgnih.gov

This protective effect suggests that this compound may induce a systemic response, possibly mediated by cytokines or an immune response. aacrjournals.orgnih.gov The treatment of the primary tumor appears to create an environment that is hostile to the growth of subsequent tumors. This phenomenon, where treatment of a primary tumor leads to the regression of distant, untreated tumors, is a significant finding with potential implications for the treatment of metastatic disease.

Preclinical Efficacy of this compound

ModelKey FindingsCitation
Human Brain Tumor Xenografts Combination with methionine stress increases sensitivity. iiarjournals.orgiiarjournals.org
Methionine depletion down-regulates MGMT activity. nih.goviiarjournals.org
Shows promise in glioblastoma models. cancerdiagnosisprognosis.org
Colon Carcinoma Models Methionine restriction enhances chemotherapeutic effects. mdpi.com
IL-12 transduced cell vaccination potentiates tumor rejection. aacrjournals.org
Tumor Growth Delay & Regression Induces significant, dose-dependent growth delay. aacrjournals.orgnih.gov
Causes G2 cell cycle arrest and cell differentiation. aacrjournals.org
Alters phospholipid metabolism. aacrjournals.org
Protection Against Secondary Growth Treatment of primary tumor inhibits secondary tumor growth. aacrjournals.orgnih.goviiarjournals.org
Suggests induction of a systemic anti-tumor response. aacrjournals.orgnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics in Research Models

Absorption, Distribution, Metabolism in Animal Models

The lipophilic nature of Cystemustine allows it to effectively cross the blood-brain barrier, a critical feature for an agent targeting central nervous system malignancies like gliomas. medkoo.com Preclinical studies in mice have established that this compound has a notably short plasma half-life. nih.gov

In a study involving mice with colon 26 adenocarcinoma-induced cancer cachexia, a single intraperitoneal injection of this compound was administered. researchgate.net While this study focused on the metabolic effects on the host, it underscored the systemic distribution of the drug. researchgate.net Further biodisposition studies in mice bearing B16 melanoma have helped to confirm the distribution of related compounds to the tumor site. researchgate.net The metabolism of this compound, like other CENUs, involves chemical decomposition into reactive intermediates that alkylate DNA, leading to cytotoxic effects. medkoo.com Research in rats and dogs on related cysteine-containing compounds has highlighted the importance of the liver and kidneys in metabolism and elimination, involving processes like N-acetylation and S-oxidation, which may provide insights into the potential metabolic pathways for this compound. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Animal Models No specific quantitative data on absorption, distribution, and metabolism parameters like Cmax, Tmax, or specific metabolic products in preclinical models were available in the provided search results. Human pharmacokinetic data shows a mean initial half-life of 4 minutes and a mean terminal half-life of 49 minutes. psu.edunih.gov

Correlation with Biological Activity in Preclinical Settings

The biological activity of this compound has been shown to correlate with its concentration and interaction with cellular targets in preclinical models. Its efficacy is significantly influenced by cellular resistance mechanisms, such as the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). iiarjournals.orgiiarjournals.org

Several studies have demonstrated that modulating these resistance pathways can enhance this compound's antitumor activity. For instance, combining this compound with O6-benzyl-N2-acetylguanosine (BNAG), an inhibitor of O6-alkylguanine-DNA alkyltransferase, significantly increased the therapeutic index of this compound in nude mice bearing human melanoma xenografts. psu.edu In these models, isotoxic doses of the combination therapy resulted in substantially stronger inhibition of tumor growth compared to this compound alone. psu.eduscience.govscience.gov Although the toxicity was equivalent, the combination prevented tumor growth for a significantly longer period. psu.edu

Furthermore, preclinical studies have explored the strategy of depleting methionine to sensitize tumor cells to this compound. Methionine depletion can lead to cell cycle arrest and a decrease in glutathione (B108866) levels, which can enhance the efficacy of alkylating agents. iiarjournals.orgiiarjournals.org The combination of a methionine-free diet with this compound treatment has been shown to increase sensitivity in models of human brain tumors xenografted into athymic mice and in B16 melanoma tumors in syngeneic mice. iiarjournals.orgiiarjournals.org In one study, this compound was effective in curing mice with colon 26 adenocarcinoma, leading to the complete and rapid recovery of small intestinal protein mass, which had been depleted by cancer cachexia. researchgate.net This recovery was associated with an increased rate of protein synthesis, highlighting a positive correlation between the drug's efficacy and the restoration of normal physiological processes. researchgate.net

Table 2: Enhanced Biological Activity of this compound in Preclinical Models

Animal Model Combination Agent Key Finding Citation
Nude mice with M4Beu human melanoma O6-benzyl-N2-acetylguanosine (BNAG) BNAG strongly enhanced tumor growth inhibition at isotoxic doses. psu.edu
Athymic mice with human brain tumors Methionine-free diet Methionine depletion increased tumor sensitivity to this compound. iiarjournals.orgiiarjournals.org
Syngeneic mice with B16 melanoma Methionine-free diet Methionine depletion improved the therapeutic index of this compound. iiarjournals.orgiiarjournals.org

Chronopharmacology in Animal Models

The timing of this compound administration has been identified as a critical factor influencing its toxicity profile in animal models. This field of study, known as chronopharmacology, investigates how circadian rhythms affect a drug's efficacy and toxicity. psu.edu

A key study in synchronized male B6D2F1 mice revealed a significant circadian rhythm in the toxicity of this compound. nih.gov The survival rate of mice receiving a single dose varied dramatically depending on the time of administration. When the drug was given at 7 hours after light onset (HALO), the survival rate was only 4%. nih.gov In contrast, administration at 15 or 19 HALO resulted in a much higher survival rate of 88%. nih.gov

The study also examined target organ toxicities. Leukopenia was the primary hematological side effect, with the lowest leukocyte count observed when this compound was administered at 7 HALO. nih.gov Recovery from leukopenia was fastest when the drug was given at 19 HALO. nih.gov Similarly, bone marrow necrosis was more severe when the drug was administered at 7 HALO compared to 19 HALO. nih.gov These findings demonstrate a large-amplitude circadian rhythm for this compound's toxicity, with the lowest toxicity observed near the middle of the active period of the mice's rest-activity cycle. nih.gov

Table 3: Chronopharmacology of this compound in B6D2F1 Mice

Administration Time (HALO) Late Survival Rate Key Toxicity Findings Citation
7 HALO 4% Lowest leukocyte count nadir; more pronounced bone-marrow necrosis. nih.gov
13 HALO Not specified Intermediate toxicity. nih.gov
15 HALO 88% Lower toxicity. nih.gov

Analytical Methodologies in Preclinical Research

Chromatographic Techniques for Metabolite Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in preclinical research for the precise quantification of metabolites from biological samples. These techniques separate compounds based on their physical and chemical properties, allowing for the isolation and measurement of specific molecules within complex mixtures like plasma or tissue extracts.

In studies investigating the synergistic effects of Cystemustine with dietary interventions, such as methionine restriction, HPLC has been employed to monitor plasma amino acid concentrations. For instance, ion exchange HPLC coupled with post-column ninhydrin derivatization is a robust method used to quantify methionine levels. This analysis is critical to confirm that the dietary restriction is effective and to correlate metabolite levels with the observed therapeutic effects of the combination therapy. The separation is typically achieved using a specialized column, and the derivatized amino acids are detected spectrophotometrically. While direct quantification of this compound and its specific metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) is the standard for pharmacokinetic studies, the HPLC-based quantification of related endogenous metabolites provides essential data on the metabolic context in which the drug acts.

Table 1: Example Parameters for HPLC-based Metabolite Quantification

ParameterDescription
TechniqueIon Exchange High-Performance Liquid Chromatography (HPLC)
Sample TypePlasma
Analyte ExampleMethionine
DerivatizationPost-column Ninhydrin Derivatization
DetectionSpectrophotometry
ApplicationMonitoring dietary compliance and metabolic status during combination therapy studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for metabolic profiling of cells and tissues treated with this compound. It provides detailed information about the chemical environment of atomic nuclei, allowing for the identification and quantification of a wide range of metabolites simultaneously.

In preclinical studies involving B16 melanoma cells, ¹H-NMR spectroscopy has been utilized to investigate metabolic changes induced by this compound. nih.gov These analyses revealed significant alterations in the profiles of phospholipid derivatives within the cancer cells. nih.gov This finding suggests that beyond its primary DNA-damaging effects, this compound modifies the composition of cell membranes, which can interfere with cellular signaling, proliferation, and differentiation programs. nih.gov

A particularly advanced NMR technique relevant to preclinical tissue analysis is High-Resolution Magic-Angle Spinning (HRMAS) NMR. nih.govnih.govnih.gov HRMAS allows for the acquisition of high-resolution spectra from intact, semi-solid tissue samples, preserving the tissue's microstructural integrity. nih.govnih.gov This is advantageous as it eliminates the need for metabolite extraction, providing a metabolic snapshot that is closely linked to the tissue's histopathological state. nih.gov The sample is spun at a specific "magic angle" (approximately 54.7°) to the magnetic field, which averages out orientation-dependent magnetic interactions that typically cause broad, unresolved signals in solid samples. wikipedia.orgmdpi.com This enables the resolution of individual metabolite peaks, such as choline, phosphocholine (B91661), and glycerophosphocholine, from tumor biopsies. nih.gov

Table 2: Key NMR Findings for this compound in Preclinical Models

TechniqueBiological SampleKey FindingImplication
¹H-NMR SpectroscopyB16 Melanoma CellsAlteration in phospholipid derivatives. nih.govThis compound modifies membrane phospholipid composition, impacting cell cycle and proliferation programs. nih.gov
HRMAS NMRIntact Tumor Tissue (Biopsy)Provides high-resolution metabolic profiles without tissue extraction. nih.govnih.govAllows for direct correlation between metabolic changes and histopathological features in the same tissue sample. nih.gov

Histopathological Analysis in Animal Models

Histopathological analysis is an essential component of preclinical research, providing visual confirmation of a drug's effect on tumor tissue architecture and cellular morphology. In murine models of melanoma, this technique has been used to evaluate the therapeutic impact of this compound. nih.govaacrjournals.org

The standard procedure involves excising tumor tissue from treated and untreated animals, fixing it in a solution like formalin to preserve the structure, and embedding it in paraffin wax. aacrjournals.org Thin sections (e.g., 4-μm) are then cut from the paraffin blocks, mounted on slides, and stained, most commonly with Hematoxylin and Eosin (H&E). aacrjournals.org H&E staining differentiates the cell nucleus (blue/purple) from the cytoplasm (pink), allowing for detailed examination of cellular features.

In studies using the B16 melanoma model in syngeneic C57BL/6 mice, histopathological examination of tumors treated with this compound revealed significant changes in cell morphology and an increase in cell pigmentation. nih.govresearchgate.net These observations are indicative of cellular redifferentiation, a process where malignant cells revert to a more mature, less aggressive phenotype. nih.govresearchgate.net This demonstrates that this compound's anti-tumor activity is not solely due to cytotoxicity but also involves inducing changes in the cancer cell state.

Table 3: Histopathological Findings in this compound-Treated Murine Melanoma

Animal ModelMethodObserved Effect on Tumor TissueInterpretation
C57BL/6 mice with B16 melanoma mdpi.comFormalin fixation, paraffin embedding, H&E staining aacrjournals.org- Alteration of cell morphology nih.gov
  • Increase in melanin (B1238610) content (pigmentation) nih.gov
  • Induction of cell redifferentiation, suggesting a shift to a less aggressive tumor phenotype. nih.govresearchgate.net

    Molecular Biology Techniques for Gene and Protein Activity Assays

    To understand the mechanisms underlying the biological effects observed with this compound, various molecular biology techniques are employed. These assays can quantify changes in gene expression and protein activity that are critical for cell cycle regulation, proliferation, and immune responses. While this compound's primary mechanism is known to be DNA damage, its observed effects on cell redifferentiation and potential modulation of the immune system necessitate deeper molecular investigation. nih.govaacrjournals.org

    Gene and protein activity assays are used to explore these secondary effects. For example, to investigate the interference with cell cycle and proliferation programs noted in preclinical studies, researchers would typically use techniques like quantitative polymerase chain reaction (qPCR) to measure the expression of cell cycle inhibitor genes. Western blotting would be used to assess the protein levels of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).

    Furthermore, the hypothesis that this compound may confer a protective effect against secondary tumors via cytokines or an immune response can be tested using specific protein activity assays. nih.gov An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of specific cytokines in the plasma of treated animals. Flow cytometry can be used to analyze immune cell populations within the tumor microenvironment to detect an influx of cytotoxic T-cells or other immune effectors. These techniques provide quantitative data on the molecular and cellular changes that drive the therapeutic outcomes of this compound treatment.

    Table 4: Application of Molecular Biology Techniques in this compound Research

    Biological QuestionTechniqueSpecific MeasurementPurpose
    Effect on Cell CycleWestern BlotProtein levels of cyclins, CDKs, p21, p27To confirm interference with cell cycle progression at the protein level.
    Changes in Gene ExpressionQuantitative PCR (qPCR)mRNA levels of genes related to cell differentiation and apoptosis.To quantify changes in gene transcription induced by the drug.
    Immune System ModulationELISAConcentration of specific cytokines (e.g., IFN-γ, TNF-α) in plasma.To test the hypothesis of an induced systemic immune response. nih.gov
    Protein ActivityActivity-Based Protein Profiling (ABPP)Functional state of enzyme classes (e.g., hydrolases, kinases). nih.govTo identify deregulated enzymatic activities in cancer models following treatment. nih.gov

    Future Directions in Cystemustine Preclinical Research

    Exploration of Novel Combination Therapies in Preclinical Models

    The strategy of combining Cystemustine with other agents, especially those that exploit cancer's metabolic vulnerabilities, is a critical area for future preclinical development. Methionine restriction (MR), which targets the heightened dependence of many cancer cells on methionine, has shown promising synergistic effects with this compound in preclinical studies and early clinical trials. Future research should build upon these findings by exploring combinations with epigenetic modifiers and other metabolic interventions.

    Methionine is a critical precursor for S-adenosyl-L-methionine (SAM), the primary methyl donor for DNA and histone methylation. Cancer cells often exhibit dysregulated epigenetic landscapes, and manipulating these pathways can influence tumor progression and drug sensitivity. Preclinical studies indicate that methionine restriction can lead to alterations in histone methylation marks, such as H3K4me2, H3K4me3, H3K9me2, and H3K27me3, by reducing SAM availability nih.gov. Furthermore, MR has been shown to downregulate O6-methylguanine-methyltransferase (MGMT), a key enzyme involved in repairing DNA damage caused by alkylating agents like this compound, thereby potentially sensitizing tumors to its effects psu.edu. Research could explore the synergistic potential of combining this compound with specific epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, to further enhance tumor cell vulnerability and overcome resistance mechanisms.

    Beyond methionine restriction, targeting other metabolic pathways critical for cancer cell survival and proliferation represents another promising area for future preclinical research with this compound. Cancer cells often exhibit altered glucose metabolism, polyamine synthesis, and glutathione (B108866) production, all of which can be influenced by methionine metabolism. Preclinical data suggests that methionine restriction can impact polyamine biosynthesis, a pathway essential for cell cycle progression mednexus.orgmdpi.com. Future studies could investigate combinations of this compound with agents that target glycolysis (e.g., 2-deoxy-D-glucose), glutamine metabolism, or polyamine synthesis to create a multi-pronged metabolic attack on cancer cells, potentially amplified by this compound's mechanism of action.

    Investigation of Immune System Modulation in Preclinical Models

    The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Methionine metabolism significantly influences the TME, and MR has been shown to modulate antitumor immunity. Preclinical evidence suggests that methionine restriction can enhance antitumor immunity by influencing immune cell function and potentially sensitizing tumors to immunotherapies mdpi.comnih.govnih.gov. For instance, reduced SAM levels due to MR can impact CD8+ T cell function and increase PD-1 expression on CD4+ T cells mdpi.com. Furthermore, MR has demonstrated potential in enhancing the efficacy of immune checkpoint inhibitors (ICIs) targeting CTLA-4 and PD-1/PD-L1 pathways nih.govnih.gov. Future preclinical research should focus on elucidating the intricate interplay between this compound, methionine metabolism, and the immune system. Investigating combinations of this compound with immunotherapies, such as ICIs or CAR-T cell therapy, in relevant preclinical models could reveal novel strategies to harness the immune system against tumors.

    Development of More Tumor-Selective Agents and Resistance Modulators

    Exploiting the "methionine addiction" of cancer cells offers a degree of tumor selectivity for MR-based strategies nih.govmdpi.come-century.usnih.gov. Future research could focus on developing this compound derivatives or delivery systems that enhance its tumor-specific accumulation or activation, thereby minimizing off-target effects. Additionally, addressing drug resistance mechanisms is paramount. Strategies targeting MGMT, a key mediator of resistance to nitrosoureas, are being explored, with research into tumor-selective AGT inhibitors showing promise researchgate.net. Preclinical investigations could explore the combination of this compound with specific resistance modulators, particularly those that synergize with MR-induced vulnerabilities, to improve therapeutic outcomes in resistant tumor models.

    Advanced Preclinical Model Development (e.g., Patient-Derived Xenografts)

    The heterogeneity of human cancers and the development of drug resistance pose significant challenges in preclinical drug development. Advanced preclinical models, such as patient-derived xenografts (PDXs) and tumor organoids, are increasingly recognized for their ability to better recapitulate the genetic diversity, cellular architecture, and drug resistance profiles observed in human tumors nih.goviiarjournals.orgmdpi.com. Future research should leverage these sophisticated models to evaluate this compound-based combination therapies. Utilizing PDXs derived from chemotherapy-resistant tumors or those representing specific cancer subtypes will be crucial for accurately predicting the efficacy and identifying potential resistance mechanisms of this compound in combination with other agents.

    Mechanistic Studies on Delayed Effects and Protective Responses

    While current research has primarily focused on the immediate effects of this compound combined with methionine restriction, understanding potential delayed antitumor effects or protective cellular responses warrants further investigation. Clinical trials have noted instances of "long-duration stabilizations" iiarjournals.orgresearchgate.net, suggesting that the therapeutic impact of this compound-based regimens may extend beyond initial treatment cycles. Future mechanistic studies could delve into the long-term cellular consequences of this compound treatment, including its impact on DNA repair dynamics, cellular senescence, adaptive resistance pathways, or the sustained modulation of the tumor microenvironment. Elucidating these delayed effects could lead to optimized treatment schedules or novel combination strategies.

    Summary of Clinical Findings for MR + this compound Therapy

    MetricValueNotesSource(s)
    Median Disease-Free Survival1.8 monthsPhase II trial in melanoma and glioma patients iiarjournals.org, researchgate.net
    Median Overall Survival4.6 monthsPhase II trial in melanoma and glioma patients iiarjournals.org, researchgate.net
    Long-duration stabilizations2 patientsObserved in Phase II trial (melanoma and glioma) iiarjournals.org, researchgate.net
    Plasma Methionine DepletionApproximately 40%Achieved with a 1-day methionine-free diet every two weeks iiarjournals.org, psu.edu
    Tumor Growth InhibitionDemonstrated in preclinical modelsSynergistic effects observed with MR and this compound in xenografts iiarjournals.org, iiarjournals.org, nih.gov
    MGMT Activity ReductionObserved in peripheral blood cellsSuggests potential for reduced nitrosourea (B86855) resistance psu.edu

    Compound List

    this compound

    Methionine (Met)

    S-adenosyl-L-methionine (SAM)

    Glutathione (GSH)

    O6-methylguanine-methyltransferase (MGMT)

    5-fluorouracil (B62378) (5-FU)

    FOLFOX (Folinic acid, fluorouracil, oxaliplatin)

    Carmustine (BCNU)

    Fotemustine

    Nimustine (ACNU)

    TRAIL-R2 agonists

    IBgBZ (AGT inhibitor)

    2-deoxy-D-glucose (2-DG)

    CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4)

    PD-1 (Programmed cell death protein 1)

    PD-L1 (Programmed death-ligand 1)

    Q & A

    Q. What experimental design considerations are critical for synthesizing and characterizing Cystemustine in vitro?

    Methodological Answer:

    • Synthesis Reproducibility : Ensure detailed documentation of reaction conditions (solvents, temperatures, catalysts) and purification steps (e.g., chromatography parameters). Include NMR and mass spectrometry data for structural validation, adhering to guidelines for novel compound characterization .
    • Purity Assessment : Use HPLC with UV detection and validate methods using reference standards. For known compounds, cite prior literature; for novel derivatives, provide elemental analysis or high-resolution mass spectrometry (HRMS) data .
    • Dose-Response Studies : Employ standardized cell viability assays (e.g., MTT or ATP-based assays) with triplicate measurements and controls for solvent cytotoxicity. Reference protocols from Journal of Clinical Practice and Research for statistical rigor .

    Q. How can conflicting efficacy data for this compound across cancer cell lines be systematically resolved?

    Methodological Answer:

    • Data Normalization : Account for batch effects (e.g., passage number, culture conditions) by including internal controls (e.g., housekeeping genes in qPCR) .
    • Meta-Analysis : Apply PRISMA guidelines to aggregate data from independent studies. Use random-effects models to address heterogeneity, as recommended in COSMOS-E guidance .
    • Mechanistic Validation : Cross-validate findings with orthogonal assays (e.g., clonogenic survival assays alongside apoptosis markers like caspase-3 activation) .

    Advanced Research Questions

    Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

    Methodological Answer:

    • Model Selection : Use the four-parameter logistic (4PL) model for sigmoidal curves or the Hill equation for cooperative effects. Validate goodness-of-fit using Akaike Information Criterion (AIC) .
    • Outlier Handling : Apply Grubbs’ test or Rosner’s test for identifying anomalous data points, followed by sensitivity analysis to assess their impact on conclusions .
    • Software Tools : Implement R packages (e.g., drc for dose-response curves) or GraphPad Prism’s nonlinear regression module, ensuring transparency in parameter settings .

    Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

    Methodological Answer:

    • Animal Model Selection : Justify species/strain based on metabolic similarity to humans (e.g., murine CYP450 isoforms). Include sample size calculations using G*Power to ensure statistical power .
    • PK Sampling : Collect plasma/tissue samples at multiple timepoints (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) and analyze via LC-MS/MS. Use non-compartmental analysis (NCA) for AUC and half-life estimation .
    • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting, including randomization, blinding, and humane endpoints .

    Q. What strategies mitigate bias when reconciling contradictory mechanistic data (e.g., DNA alkylation vs. ROS generation) for this compound?

    Methodological Answer:

    • Pathway Enrichment Analysis : Apply gene set enrichment analysis (GSEA) to transcriptomic data to identify overrepresented pathways. Cross-reference with chemical proteomics data to resolve ambiguity .
    • Redox Profiling : Quantify ROS using fluorescent probes (e.g., DCFH-DA) alongside glutathione depletion assays. Normalize to cell count and mitochondrial content (e.g., citrate synthase activity) .
    • Collaborative Validation : Engage independent labs for replication studies, as emphasized in Fundamentals of Research Methodology and Statistics to minimize confirmation bias .

    Methodological Resources

    • Literature Review : Use PubMed’s MeSH terms (e.g., "Antineoplastic Agents, Alkylating/pharmacology") and filter by systematic reviews for high-quality evidence .
    • Data Sharing : Deposit raw spectra, crystallographic data (if applicable), and code repositories in Zenodo or Figshare, citing DOIs in publications .
    • Ethical Reporting : Follow the Beilstein Journal of Organic Chemistry’s guidelines for supplementary materials, ensuring raw data accessibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.